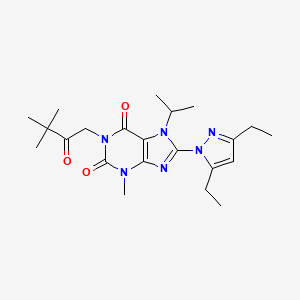![molecular formula C24H25N3O3S B2400928 Acétate d'éthyle (4-{[2-(2,3-dihydro-1H-indén-1-ylamino)-2-oxoéthyl]thio}-1H-1,5-benzodiazépin-2-yl) CAS No. 1189456-63-0](/img/structure/B2400928.png)
Acétate d'éthyle (4-{[2-(2,3-dihydro-1H-indén-1-ylamino)-2-oxoéthyl]thio}-1H-1,5-benzodiazépin-2-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Applications De Recherche Scientifique
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indenylamine Intermediate: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-ylamine. This can be achieved through the reduction of 1H-indene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with Benzodiazepine Derivative: The indenylamine intermediate is then coupled with a benzodiazepine derivative, such as 2-chloro-1,5-benzodiazepine, under basic conditions to form the desired benzodiazepine core.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the benzodiazepine intermediate with an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride (NaH).
Esterification: Finally, the compound is esterified with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core or the thioether linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid, and water.
Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, sodium hydride (NaH), and dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Mécanisme D'action
The mechanism of action of ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The thioether linkage and the benzodiazepine core play crucial roles in its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam
Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
These compounds differ in their substituents and overall structure, which influence their pharmacokinetics, pharmacodynamics, and therapeutic uses.
Propriétés
IUPAC Name |
ethyl 2-[4-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-2-30-24(29)14-17-13-23(27-21-10-6-5-9-20(21)25-17)31-15-22(28)26-19-12-11-16-7-3-4-8-18(16)19/h3-10,13,19,25H,2,11-12,14-15H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNZOGZIIATMJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3CCC4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)
![2-(2-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2400848.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2400851.png)
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)




![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)

![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)
